molecular formula C7H16ClN3O3 B13853556 Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride

Cat. No.: B13853556
M. Wt: 225.67 g/mol
InChI Key: MFFJCYQQDQBLEU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride is a chemical compound with the molecular formula C7H15N3O3·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of methyl 2-amino-5-bromopentanoate with urea in the presence of a suitable base to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromopentanoate
  • Methyl 2-amino-5-chloropentanoate
  • Methyl 2-amino-5-iodopentanoate

Uniqueness

Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological molecules, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H16ClN3O3

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H

InChI Key

MFFJCYQQDQBLEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCNC(=O)N)N.Cl

Origin of Product

United States

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